molecular formula Chemical Formula B1682957 N-(3-methoxybenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine CAS No. 827327-28-6

N-(3-methoxybenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

Cat. No. B1682957
M. Wt: 323.4 g/mol
InChI Key: LCVOJBGSGIOMKF-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine, commonly known as MMPI-2, is a novel synthetic compound with potential therapeutic applications in the field of medicine. MMPI-2 is a heterocyclic compound containing both nitrogen and oxygen atoms, and it is structurally similar to other imidazolamines. It has been studied for its effects on various biological systems, including its use as an anti-inflammatory and analgesic agent.

Scientific Research Applications

Synthesis and Characterization

  • A study by Becerra et al. (2021) reports an efficient one-pot synthesis method for related compounds, highlighting the importance of these methods in creating N-heterocyclic amines for various applications.

Analytical Toxicology

  • Research by Richter et al. (2019) explores the toxicokinetics of NBOMe derivatives, emphasizing the need for understanding drug interactions and elimination routes, which could be relevant for compounds similar to N-(3-methoxybenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine in clinical and forensic toxicology.

Antimicrobial and Antiproliferative Properties

  • A study by Gür et al. (2020) discusses Schiff bases derived from compounds with a similar structure, demonstrating antimicrobial activity and DNA protective ability, suggesting potential applications in chemotherapy and as antibacterial agents.

Anticancer Applications

Catalytic Applications

  • A study by Donthireddy et al. (2020) on ruthenium(II) complexes including similar ligands shows their effectiveness in catalyzing C-N bond formation, suggesting potential applications in organic synthesis and pharmaceutical manufacturing.

Peptide Synthesis

  • Research by Stewart (1968) on p-methoxybenzyl esters, related to the given compound, underlines their utility in peptide synthesis, which is crucial for developing new therapeutics and studying protein functions.

properties

IUPAC Name

5-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1-methylimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-22-18(15-7-9-16(23-2)10-8-15)13-21-19(22)20-12-14-5-4-6-17(11-14)24-3/h4-11,13H,12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVOJBGSGIOMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1NCC2=CC(=CC=C2)OC)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxybenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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